Cas no 2034432-23-8 (1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione)

1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione
- 2034432-23-8
- AKOS026691338
- 1-[4-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
- 1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
- 1-(4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- F6482-4158
-
- インチ: 1S/C17H19N5O4S/c23-16-5-6-17(24)21(16)13-1-3-15(4-2-13)27(25,26)20-11-7-14(8-12-20)22-18-9-10-19-22/h1-4,9-10,14H,5-8,11-12H2
- InChIKey: ZMYAKFLOEHMKOP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(N1CCC(CC1)N1N=CC=N1)(=O)=O
計算された属性
- 精确分子量: 389.11577528g/mol
- 同位素质量: 389.11577528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 656
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 0.3
1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-4158-15mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-20mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-1mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-5mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-3mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-40mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-5μmol |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-20μmol |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-2μmol |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-4158-50mg |
1-(4-{[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
2034432-23-8 | 50mg |
$160.0 | 2023-09-08 |
1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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S. Ahmed Chem. Commun., 2009, 6421-6423
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dioneに関する追加情報
Introduction to 1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione and Its Significance in Modern Chemical Biology
1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione, identified by the CAS number 2034432-23-8, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and potential biological activities. The presence of a triazole moiety and a piperidine scaffold suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets. Such structural motifs are frequently explored in the development of novel therapeutic agents.
The compound's molecular framework integrates several key pharmacophoric elements that are highly relevant to contemporary drug discovery efforts. The sulfonyl group appended to the piperidine ring not only contributes to the overall polarity of the molecule but also serves as a critical interaction point with biological receptors. This feature is particularly important in medicinal chemistry, where the balance between hydrophobicity and hydrophilicity is meticulously optimized to improve pharmacokinetic properties.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such molecules with remarkable accuracy. The triazole ring, known for its stability and ability to engage in hydrogen bonding, plays a pivotal role in modulating the compound's interactions with biological targets. Studies have demonstrated that triazole-containing scaffolds can exhibit significant activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders.
In the context of oncology research, derivatives of 1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione have been investigated for their potential as kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis. The compound's ability to disrupt aberrant signaling cascades by inhibiting specific kinases has made it a promising candidate for further development. Preliminary studies suggest that it may selectively target overexpressed kinases found in certain cancer types, offering a tailored therapeutic approach.
The phenyl ring present in the molecule further enhances its versatility by allowing for diverse functionalization strategies. This aromatic component can participate in π-stacking interactions with biological targets, thereby improving binding affinity. Additionally, the phenyl ring can be modified with various substituents to fine-tune pharmacological properties such as solubility, metabolic stability, and tissue distribution.
From a synthetic chemistry perspective, 1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione exemplifies the intricate synthetic challenges faced in modern drug development. The synthesis involves multiple steps, including heterocyclic ring formation and sulfonamide bond construction. Advances in catalytic methods have enabled more efficient and sustainable routes to such complex molecules. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds within the molecule.
The compound's potential extends beyond oncology; it has also been explored for its immunomodulatory properties. Immune checkpoint inhibitors represent a major breakthrough in cancer immunotherapy, and sulfonamide derivatives like this one have shown promise in modulating immune responses. By interacting with immune cells and their receptors, such compounds can enhance anti-tumor immunity while minimizing off-target effects.
In vitro studies have revealed that 1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione exhibits notable activity against several disease-relevant targets. Its interaction with proteins involved in cell proliferation and survival pathways has been particularly well-documented. These interactions often lead to apoptosis or growth arrest in cancer cells without significantly affecting normal cells.
The development of novel pharmaceutical agents relies heavily on robust analytical techniques for characterization and quality control. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm molecular structure and purity. These techniques ensure that the compound meets stringent regulatory standards before proceeding to preclinical testing.
The integration of machine learning algorithms into drug discovery workflows has accelerated the identification of promising candidates like 1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione. By analyzing vast datasets of chemical structures and biological activities, these algorithms can predict which compounds are most likely to succeed in clinical trials. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
The future prospects for this compound remain promising as research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. As our understanding of disease mechanisms evolves at a rapid pace,this type of innovative molecule will play an increasingly important role in shaping future treatment strategies.
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